N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity and Biological Relevance
Glycolic Acid Oxidase Inhibitors : Compounds with pyrrole derivatives, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitory activity against glycolic acid oxidase (GAO). These inhibitors show potential in reducing urinary oxalate levels, which is significant for the treatment of conditions like hyperoxaluria (Rooney et al., 1983).
Histone Deacetylase Inhibitors : The structural motif of pyrrole has been explored in the context of histone deacetylase (HDAC) inhibition. Specifically, 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides have demonstrated effective HDAC inhibitory activity, highlighting the therapeutic potential of pyrrole derivatives in cancer treatment (Mai et al., 2004).
Chemical Synthesis and Material Science
Synthetic Methodologies : Pyrrole derivatives serve as key intermediates in the synthesis of complex molecules. For example, the synthesis and characterization of pyrazole derivatives have been investigated for their potential antitumor, antifungal, and antibacterial activities, demonstrating the versatility of pyrrole-based compounds in drug development (Titi et al., 2020).
Electroanalytic and Spectroscopic Properties : Pyrrole coupling chemistry has been utilized to investigate the electrochromic and ion receptor properties of N-linked polybispyrroles. These studies highlight the significance of pyrrole derivatives in developing materials with potential applications in metal recovery and ion sensing (Mert et al., 2013).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-20-8-4-7-13(20)14(21)10-19-16(23)15(22)18-9-11-5-2-3-6-12(11)17/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCUGKHZUUHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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